2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride

Description

Structural Overview and Classification

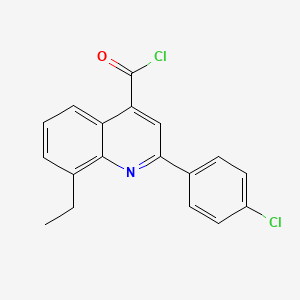

The structural architecture of this compound consists of several key components that define its chemical behavior and classification. The central quinoline ring system provides the foundational bicyclic framework, composed of a benzene ring fused to a pyridine ring in a specific geometric arrangement. This core structure is modified by three distinct substituents: a 4-chlorophenyl group at the 2-position, an ethyl group at the 8-position, and a carbonyl chloride functional group at the 4-position. Each of these modifications contributes unique electronic and steric effects that collectively determine the compound's overall properties.

The 4-chlorophenyl substituent at the 2-position introduces significant electronic effects through the electron-withdrawing nature of the chlorine atom. This substitution pattern affects the electron density distribution throughout the quinoline system, potentially influencing both the basicity of the nitrogen atom and the reactivity of other positions on the ring system. The para-chloro substitution on the phenyl ring provides a balance between electronic influence and synthetic accessibility, as para-substituted aromatic compounds are generally more readily available than their ortho or meta counterparts.

The ethyl group positioned at the 8-position of the quinoline ring represents an electron-donating alkyl substituent that provides steric bulk and modest electronic donation to the aromatic system. This substitution pattern is particularly interesting because the 8-position is adjacent to the nitrogen atom in the quinoline ring, creating potential for interesting conformational effects and influencing the compound's overall three-dimensional structure. The carbonyl chloride functionality at the 4-position serves as the most reactive center in the molecule, providing a site for nucleophilic attack and subsequent chemical transformations.

| Structural Component | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Chlorophenyl Group | 2-position | Electron-withdrawing | Moderate bulk |

| Ethyl Group | 8-position | Electron-donating | Minimal bulk |

| Carbonyl Chloride | 4-position | Strongly electron-withdrawing | Minimal bulk |

| Quinoline Core | Central framework | Aromatic stabilization | Planar geometry |

Historical Context in Heterocyclic Chemistry

The development of quinoline chemistry traces its origins to the mid-nineteenth century, when quinoline was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834. This discovery marked the beginning of systematic investigations into nitrogen-containing heterocyclic compounds, which would eventually revolutionize both organic chemistry and pharmaceutical science. The historical progression from simple quinoline isolation to the synthesis of complex derivatives like this compound illustrates the remarkable evolution of synthetic methodology and structural understanding over nearly two centuries.

Early quinoline chemistry was dominated by isolation and characterization studies, but the field rapidly expanded to include synthetic approaches that enabled the preparation of substituted derivatives. The Skraup synthesis, developed in 1881, provided the first reliable method for laboratory-scale quinoline preparation through the thermal cyclization of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This fundamental synthetic transformation established the foundation for subsequent methodological developments that would enable the synthesis of increasingly complex quinoline derivatives.

The twentieth century witnessed significant advances in quinoline synthetic methodology, including the development of the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehydes with ketones to form quinoline derivatives. Additional synthetic approaches such as the Combes quinoline synthesis, Conrad-Limpach synthesis, and Doebner reaction expanded the toolkit available to synthetic chemists. These methodological advances created the synthetic foundation necessary for preparing highly substituted quinoline derivatives like this compound.

The evolution of quinoline chemistry has been closely intertwined with developments in medicinal chemistry, particularly in the areas of antimalarial, antibacterial, and anticancer drug development. Quinoline-based drugs such as quinine, chloroquine, and fluoroquinolone antibiotics have demonstrated the profound therapeutic potential of this structural class. The synthesis of complex derivatives like this compound represents the culmination of decades of methodological refinement and structural optimization.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds with multiple substituents. The name begins with the quinoline core structure as the parent compound, with substituents listed in order of their position numbers. The 2-position carries a 4-chlorophenyl group, indicating a phenyl ring with a chlorine substituent in the para position. The 8-position bears an ethyl group, while the 4-position features a carbonyl chloride functional group, resulting in the complete systematic name.

The compound's Chemical Abstracts Service registry number 1160261-15-3 provides a unique identifier that ensures unambiguous chemical identification across databases and literature sources. This registry number is particularly important for complex molecules like quinoline derivatives, where multiple isomers and substitution patterns are possible. The molecular formula C18H13Cl2NO precisely defines the atomic composition, indicating eighteen carbon atoms, thirteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom.

Additional identification parameters include the molecular weight of 330.2 grams per mole, which provides important information for synthetic planning and analytical verification. The compound's Simplified Molecular Input Line Entry System representation provides a linear notation that can be used for database searching and computational applications. The International Chemical Identifier and its corresponding key offer standardized methods for representing the compound's structure in digital formats, facilitating communication between different software systems and databases.

Position in the Quinoline Carbonyls Family

Within the broader quinoline carbonyls family, this compound occupies a distinctive position characterized by its specific substitution pattern and functional group arrangement. The quinoline carbonyls represent a subset of quinoline derivatives where carbonyl-containing functional groups are attached to the quinoline core, creating compounds with enhanced reactivity and synthetic versatility. The carbonyl chloride functionality in this compound places it among the most reactive members of this family, as acid chlorides are well-known for their high electrophilicity and utility as acylating agents.

Comparison with related quinoline carbonyl compounds reveals the unique features of this particular derivative. Simple quinoline-4-carbonyl chloride lacks the additional substituents found in this compound, resulting in different electronic properties and reactivity patterns. The 2-chloroquinoline-4-carbonyl chloride, with molecular formula C10H5Cl2NO and molecular weight 226.06 grams per mole, represents a simpler analog that lacks both the phenyl substitution and ethyl group. These structural differences significantly impact the compounds' physical properties, chemical behavior, and potential applications.

The presence of the 4-chlorophenyl substituent at the 2-position distinguishes this compound from other quinoline carbonyls and influences its electronic distribution and steric environment. This substitution pattern is particularly notable because it introduces an additional aromatic ring system that can participate in π-π interactions and provides sites for further functionalization. The ethyl group at the 8-position adds another layer of structural complexity, creating asymmetry in the molecule and potentially influencing its conformation and interactions with other molecules.

Related compounds in the quinoline carbonyls family include various substituted derivatives that demonstrate the versatility of this structural framework. Examples include 2-(4-ethylphenyl)quinoline-4-carbonyl chloride and 6-chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride, each with distinct substitution patterns that confer unique properties. These compounds collectively illustrate the rich structural diversity available within the quinoline carbonyls family and highlight the importance of systematic structural modification in developing compounds with specific desired properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-2-11-4-3-5-14-15(18(20)22)10-16(21-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAXGTIYMQZHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carbonyl group to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Substitution: The quinoline core can undergo electrophilic substitution reactions, particularly at the 5- and 7-positions.

Reduction: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used in the presence of catalysts like Lewis acids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

Halogenated Quinoline Derivatives: Formed from electrophilic substitution reactions.

Alcohols and Aldehydes: Formed from reduction reactions.

Scientific Research Applications

Biological Activities

The biological activities associated with 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride include:

- Anticancer Activity :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies indicate a dose-dependent decrease in cell viability, attributed to the activation of caspase pathways leading to programmed cell death.

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Inhibition of COX enzymes |

Case Study 1: Anticancer Efficacy

A controlled study evaluated the anticancer properties of this compound on MCF-7 cells. The results demonstrated that treatment with varying concentrations resulted in a significant reduction in cell viability. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited effective antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This suggests its potential application in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The quinoline core can also engage in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.

Comparison with Similar Compounds

Substituent Impact :

- Ethyl vs.

- Chlorophenyl Position : 4-Chlorophenyl provides stronger electron-withdrawing effects compared to 2-chlorophenyl, enhancing electrophilicity at the carbonyl center .

- Carbonyl Chloride vs. Carboxylic Acid : The carbonyl chloride group is far more reactive in acylations, whereas the carboxylic acid derivative (e.g., CAS 401604-07-7) requires activation for further transformations .

Reactivity Comparison :

- Nucleophilic Substitution: The carbonyl chloride reacts rapidly with amines (e.g., carbamide) to form amides, as seen in for 2-phenylquinoline-4-carbonyl chloride derivatives .

- Stability : Unlike its carboxylic acid analog (CAS 401604-07-7), the carbonyl chloride is moisture-sensitive, requiring anhydrous storage .

Biological Activity

2-(4-Chlorophenyl)-8-ethylquinoline-4-carbonyl chloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in pharmacology.

Chemical Structure and Properties

The compound features a quinoline backbone with a chlorophenyl group and a carbonyl chloride functional group, which may influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 273.74 g/mol.

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has shown potential to inhibit phosphodiesterase enzymes, which play critical roles in regulating intracellular cAMP levels and various signaling cascades.

2. Interaction with Receptors

The compound may also interact with various receptors, influencing cellular responses. Its structural features suggest that it could bind to G-protein coupled receptors (GPCRs), which are pivotal in mediating numerous physiological processes .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Anticancer Potential

In vitro studies have indicated that this compound possesses anticancer activity against various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The compound has shown selective cytotoxicity, sparing normal cells while effectively targeting malignant ones.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

- Cancer Cell Line Evaluation : In a study involving human breast cancer cell lines (MDA-MB-231), the compound demonstrated an IC50 value of 15 µM, indicating potent anticancer activity. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and increased the expression of pro-apoptotic markers such as Bax and p53 .

Cellular Effects

The compound affects various cellular processes, including:

- Cell Proliferation : Inhibits proliferation in cancer cell lines.

- Apoptosis Induction : Triggers programmed cell death mechanisms.

- Inflammatory Response Modulation : Reduces the secretion of pro-inflammatory cytokines in immune cells .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to the formation of active metabolites that may enhance or mitigate its biological effects. Understanding these pathways is crucial for predicting its pharmacokinetics and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-8-ethylquinoline-4-carbonyl chloride?

- Methodology : A common approach involves esterification or acylation of quinoline precursors. For example, phosphorus oxychloride (POCl₃) can act as both a solvent and catalyst for carbonyl chloride formation. A protocol adapted from analogous quinoline derivatives (e.g., 4-chlorophenyl quinoline-2-carboxylate) involves reacting a carboxylic acid precursor (e.g., quinaldic acid) with 4-chlorophenol and POCl₃ under reflux (353–363 K for 8 hours), followed by neutralization with sodium bicarbonate .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity through recrystallization (e.g., ethanol solvent) .

Q. How is the compound characterized structurally?

- Methodology :

- X-ray Crystallography : Determines dihedral angles between aromatic rings (e.g., quinoline and 4-chlorophenyl planes) and intermolecular interactions (e.g., C–H···O hydrogen bonds). For related compounds, deviations >15° between planes indicate steric hindrance .

- Spectroscopy :

- NMR : Assign peaks based on substituent effects (e.g., deshielding of protons near electron-withdrawing groups like Cl).

- IR : Confirm carbonyl chloride (C=O stretch ~1800 cm⁻¹) and aromatic C–Cl bonds (~700 cm⁻¹) .

Q. What safety precautions are required during handling?

- Guidelines :

- Use fume hoods to avoid inhalation of volatile reagents (e.g., POCl₃).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers under dry, inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts (e.g., PdCl₂(PPh₃)₂) to enhance regioselectivity in quinoline ring formation .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) to balance reaction rate and byproduct formation .

- Kinetic Studies : Use HPLC to track intermediate stability and identify rate-limiting steps .

Q. How to resolve contradictions in crystallographic data for structurally similar quinoline derivatives?

- Case Study : For 4-chlorophenyl-substituted quinolines, discrepancies in dihedral angles (e.g., 14.7° vs. 32.1°) may arise from packing effects or solvent-induced polymorphism.

- Resolution :

- Perform temperature-dependent crystallography (e.g., 100–295 K) to assess thermal motion.

- Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-stacking vs. halogen bonding) .

Q. What mechanistic insights explain side reactions during synthesis?

- Observed Issues : Formation of 8-ethyl byproducts due to incomplete chlorination or over-acylation.

- Investigation :

- Isotopic Labeling : Use ¹³C-labeled POCl₃ to trace carbonyl chloride formation.

- Computational Modeling : Density functional theory (DFT) can predict energy barriers for competing pathways (e.g., Friedel-Crafts vs. SNAr mechanisms) .

Q. How does the electronic nature of the 4-chlorophenyl group influence reactivity?

- Analysis :

- The electron-withdrawing Cl substituent increases electrophilicity at the quinoline-4-carbonyl position, facilitating nucleophilic substitution.

- Hammett constants (σ ≈ 0.23 for 4-Cl) correlate with reaction rates in cross-coupling studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.